Enhanced CBL Inhibition vs. Tosyl Hydrazide
This compound exhibits superior in vitro inhibition of bacterial cystathionine beta-lyase (CBL) compared to its closest analog, 4-methylbenzenesulfonohydrazide (tosyl hydrazide). The measured IC50 for p-acetylaminomethylbenzenesulfonic acid hydrazide is 0.0018 mM (1.8 µM) [1]. Under identical assay conditions, the comparator 4-methylbenzenesulfonohydrazide has an IC50 of 0.0022 mM (2.2 µM) [2]. This represents a 1.22-fold increase in potency for the target compound.
| Evidence Dimension | CBL enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0018 mM (1.8 µM) |
| Comparator Or Baseline | 4-methylbenzenesulfonohydrazide (Tosyl hydrazide) IC50 = 0.0022 mM (2.2 µM) |
| Quantified Difference | 1.22-fold more potent (lower IC50) |
| Conditions | In vitro enzyme assay, pH 8.5, 22°C, using Escherichia coli CBL |
Why This Matters
This quantifiable difference in potency is critical for research programs developing novel antimicrobial agents targeting the methionine biosynthesis pathway, as it may influence the minimal inhibitory concentration (MIC) in bacterial assays.
- [1] BRENDA Enzyme Database. (n.d.). Ligand Information for N-[4-(hydrazinosulfonyl)benzyl]acetamide. View Source
- [2] BRENDA Enzyme Database. (n.d.). Literature summary for EC 4.4.1.13 from Ejim et al., 2007. View Source
